molecular formula C22H24N6O3 B10988431 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10988431
M. Wt: 420.5 g/mol
InChI Key: GARLLEHHPHEWOZ-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that features a unique combination of carbazole and triazolopyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps:

    Formation of the Carbazole Moiety: The initial step involves the synthesis of the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.

    Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring system can be synthesized via a cyclization reaction involving a hydrazine derivative and a pyridazine precursor.

    Coupling Reaction: The final step involves coupling the carbazole and triazolopyridazine moieties through a propanamide linker. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide linker, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxyl derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is of interest due to its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Uniqueness

The uniqueness of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C22H24N6O3/c1-30-13-6-7-16-15(12-13)14-4-3-5-17(22(14)24-16)23-20(29)10-8-18-25-26-19-9-11-21(31-2)27-28(18)19/h6-7,9,11-12,17,24H,3-5,8,10H2,1-2H3,(H,23,29)

InChI Key

GARLLEHHPHEWOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=NN=C5N4N=C(C=C5)OC

Origin of Product

United States

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